Chiral Purity and Enantiomeric Excess: Methyl L-pyroglutamate vs. DL-Pyroglutamic Acid Methyl Ester
Methyl L-pyroglutamate is characterized by a specific optical rotation ([α]D) of approximately +10.5° (c=1, EtOH) [1], confirming its defined (S)-enantiomeric configuration. In contrast, the closest analog, DL-pyroglutamic acid methyl ester, is a racemic mixture exhibiting zero net optical rotation . This fundamental difference in chirality is critical for any application requiring stereospecific molecular recognition. Notably, the (S)-enantiomer can appear as a common impurity in industrial esterification and cyclization processes for L-pyroglutamate, highlighting the need for a pure, well-characterized source [2].
| Evidence Dimension | Chiral Purity (Specific Optical Rotation) |
|---|---|
| Target Compound Data | [α]D = +10.5° (c=1, EtOH) |
| Comparator Or Baseline | DL-Pyroglutamic acid methyl ester |
| Quantified Difference | Zero net optical rotation |
| Conditions | Polarimetry measurement in ethanol at 20°C |
Why This Matters
Procurement of the defined enantiomer (S) over the racemic mixture is essential for reproducibility in stereoselective synthesis and for studies investigating stereospecific biological activity.
- [1] ChemWhat. Methyl L-pyroglutamate CAS#: 4931-66-2. Database entry. Retrieved from https://www.chemwhat.com View Source
- [2] Veeprho. Methyl 5-oxo-L-prolinate | CAS 4931-66-2. Product Information. Published March 24, 2025. Retrieved from https://veeprho.com View Source
